2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile

Übersicht

Beschreibung

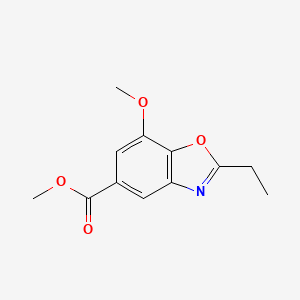

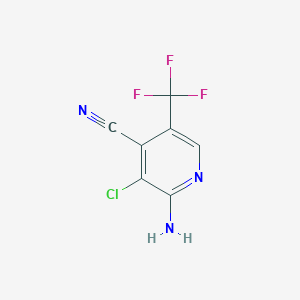

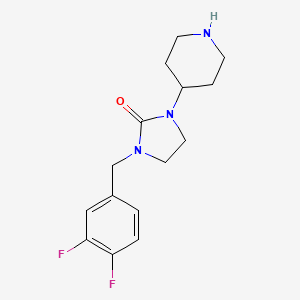

2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile is a chemical compound with the linear formula C7H2ClF3N2 . It is related to 2-Chloro-5-(trifluoromethyl)aniline and 3-Amino-5-(trifluoromethyl)benzoic acid .

Molecular Structure Analysis

The molecular structure of 2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile can be represented by the linear formula C7H2ClF3N2 . The InChI code for this compound is 1S/C7H3ClF3N3/c8-5-3(1-12)4(7(9,10)11)2-14-6(5)13/h2H,(H2,13,14) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile include a melting point of 86-90 °C . The predicted boiling point is 229.7±40.0 °C, and the predicted density is 1.468±0.06 g/cm3 . The compound has a predicted pKa of -0.04±0.10 .Wissenschaftliche Forschungsanwendungen

Agrochemical Industry

2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile: is a key intermediate in the synthesis of trifluoromethylpyridine (TFMP) derivatives, which are extensively used in the agrochemical industry . The TFMP moiety is crucial for the development of new pesticides, with over 20 TFMP-containing agrochemicals having acquired ISO common names. The compound’s role in crop protection is significant, as it helps in creating effective formulations to protect crops from pests.

Pharmaceutical Sector

In the pharmaceutical sector, TFMP derivatives, including 2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile , play a vital role. They are part of the structural motif in active pharmaceutical ingredients (APIs) . The unique physicochemical properties imparted by the fluorine atom and the pyridine moiety contribute to the biological activities of these compounds. Several pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are undergoing clinical trials.

Veterinary Medicine

Similar to its applications in human pharmaceuticals, TFMP derivatives are also used in veterinary medicine. The compound under discussion can be utilized to synthesize veterinary products that require the TFMP structure for their efficacy .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the creation of fluorinated organic chemicals. Its incorporation into various molecules can significantly alter their chemical properties, such as volatility, stability, and reactivity .

Material Science

In material science, the introduction of TFMP derivatives can enhance the properties of functional materials. This includes altering the electronic characteristics of materials for better performance in applications like semiconductors and photovoltaic cells .

Environmental Science

The environmental fate of TFMP derivatives, including 2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile , is an area of study within environmental science. Researchers investigate the breakdown, persistence, and ecological impact of these compounds in various ecosystems .

Chemical Engineering

In chemical engineering, the compound’s role in vapor-phase reactions is studied to optimize industrial processes for the synthesis of TFMP derivatives. This includes understanding the kinetics and thermodynamics of reactions involving this compound .

Analytical Chemistry

Finally, in analytical chemistry, 2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile can be used as a standard or reference compound in the development of analytical methods. This is particularly relevant for quality control in the production of agrochemicals and pharmaceuticals .

Safety and Hazards

2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile is considered hazardous. It is harmful if swallowed and can cause harm to aquatic life with long-lasting effects . The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Eigenschaften

IUPAC Name |

2-amino-3-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-5-3(1-12)4(7(9,10)11)2-14-6(5)13/h2H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXYKZDTWITQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)Cl)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid](/img/structure/B1392663.png)

![1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392666.png)

![6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine](/img/structure/B1392667.png)

![[(1-Benzoyl-2-methyl-2,3-dihydro-1H-indol-6-yl)methyl]amine](/img/structure/B1392670.png)

![1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392671.png)

![8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1392678.png)